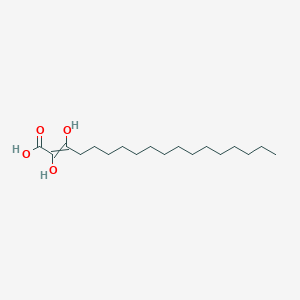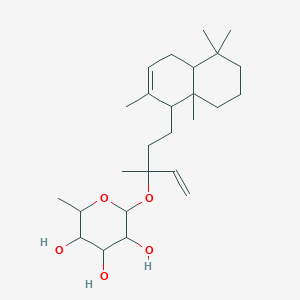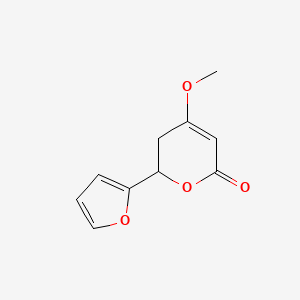
6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2h-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that features a furan ring fused to a pyranone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a classical method that involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . Another method involves the Feist-Benary synthesis, which uses β-dicarbonyl compounds and α-haloketones under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above-mentioned synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can yield dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans and pyranones, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of cellular processes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-yl (phenyl)methanone: Known for its protein tyrosine kinase inhibitory activity.
2-Furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile: Used as a precursor for synthesizing novel pyrimidines with antibacterial activity.
Uniqueness
6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one stands out due to its unique combination of a furan ring and a pyranone structure, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
78440-83-2 |
|---|---|
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
2-(furan-2-yl)-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C10H10O4/c1-12-7-5-9(14-10(11)6-7)8-3-2-4-13-8/h2-4,6,9H,5H2,1H3 |
Clé InChI |
JDDJJFBCPKHYNT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)OC(C1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




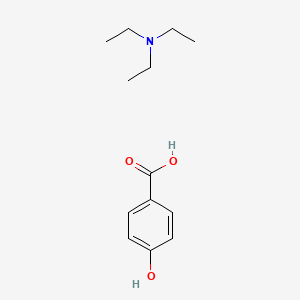
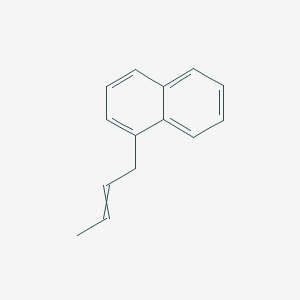
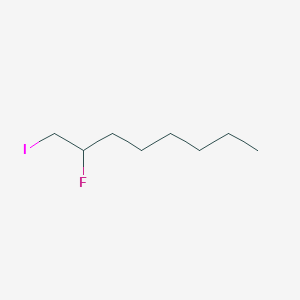
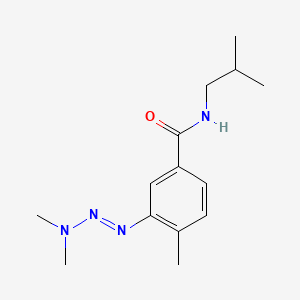


![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)
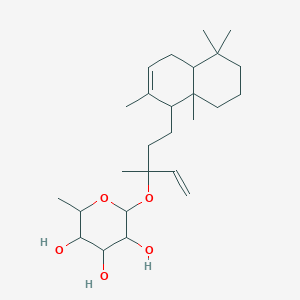
![lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene](/img/structure/B14447412.png)
